1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

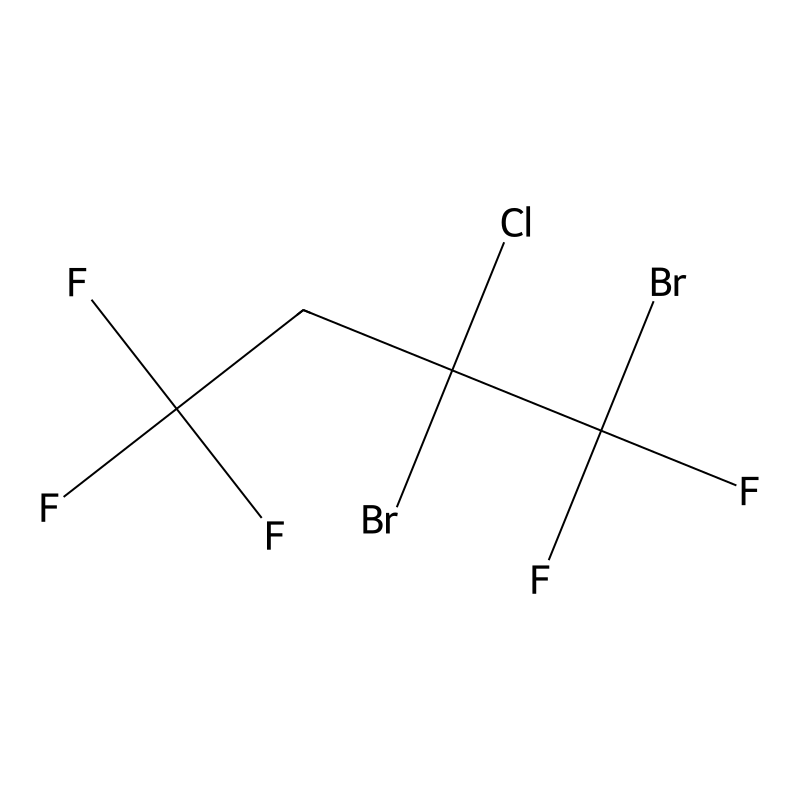

1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane is a halogenated organic compound with the molecular formula . This compound is characterized by its complex structure that includes multiple halogen atoms—two bromine atoms, one chlorine atom, and five fluorine atoms—attached to a butane backbone. Its unique combination of halogens imparts significant reactivity and versatility, making it an important compound in various chemical processes and applications .

There is no scientific literature available on the mechanism of action of DBCPFB.

- Halogenated Compounds: Many halogenated compounds can be irritating to the skin, eyes, and respiratory system.

- Perfluorinated Compounds: Some perfluorinated compounds are known to be persistent organic pollutants with potential environmental and health risks []. However, the specific risks associated with the structure of DBCPFB would require further investigation.

Uniqueness

The uniqueness of 1,2-dibromo-2-chloro-1,1,4,4,4-pentafluorobutane lies in its high degree of fluorination combined with multiple halogens (bromine and chlorine), which enhances its reactivity compared to simpler compounds. This complexity allows it to serve specialized roles in both synthetic chemistry and potential biological applications .

The synthesis of 1,2-dibromo-2-chloro-1,1,4,4,4-pentafluorobutane typically involves halogenation reactions. The process can be summarized as follows:

- Halogenation Reaction: The compound is synthesized through the addition of bromine and chlorine to a fluorinated butane precursor. This reaction is usually conducted under controlled conditions to ensure selective addition at the desired positions on the carbon chain.

Industrial Production

In industrial settings, large-scale halogenation processes are employed. These involve specialized reactors where fluorinated butane is exposed to bromine and chlorine gases under specific temperature and pressure conditions to maximize yield and purity .

1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane finds various applications across different fields:

- Organic Synthesis: Used as a reagent for introducing halogen atoms into organic molecules.

- Biochemical Research: Investigated for potential use in drug development and as a precursor for pharmaceutical compounds.

- Industrial Chemistry: Employed in the production of specialty chemicals with specific properties .

Interaction studies involving 1,2-dibromo-2-chloro-1,1,4,4,4-pentafluorobutane focus on its reactivity with various biological molecules. The halogen atoms in this compound can interact with nucleophilic sites in proteins or other biomolecules, potentially leading to modifications that affect biological activity. More comprehensive studies are necessary to fully understand these interactions and their implications for health and safety .

Several compounds share structural similarities with 1,2-dibromo-2-chloro-1,1,4,4,4-pentafluorobutane. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,2-Dibromoethane | C2H4Br2 | Simple dibrominated alkane; less complex than 1,2-dibromo-2-chloro-... |

| 1-Bromo-3-fluoropropane | C3H6BrF | Contains bromine and fluorine; used in organic synthesis |

| 1-Chloro-3-fluoropropene | C3H3ClF | Unsaturated compound; reactive due to double bond |

| 1-Bromo-3-chloropropane | C3H6BrCl | Contains both bromine and chlorine; used in various

XLogP3 4.6

Hydrogen Bond Acceptor Count 5

Exact Mass 339.81114 g/mol

Monoisotopic Mass 337.81319 g/mol

Heavy Atom Count 12

Dates

Last modified: 11-23-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|